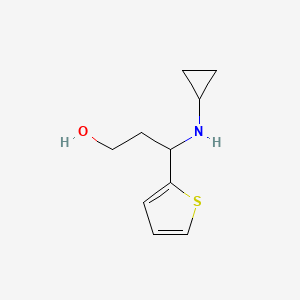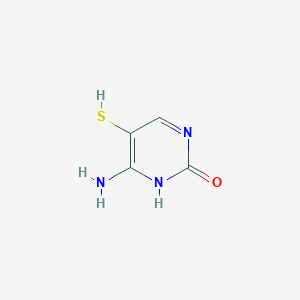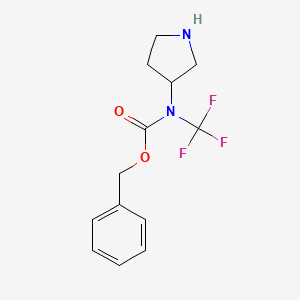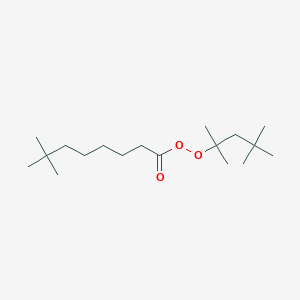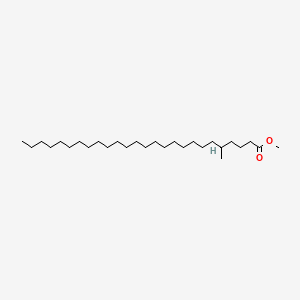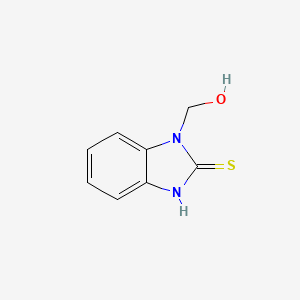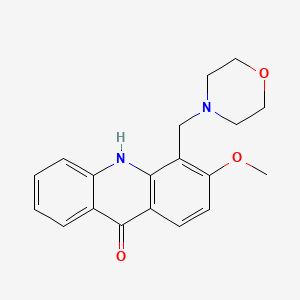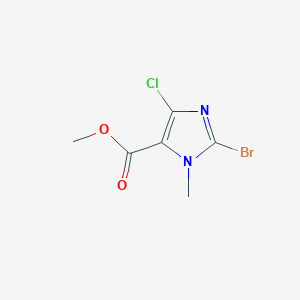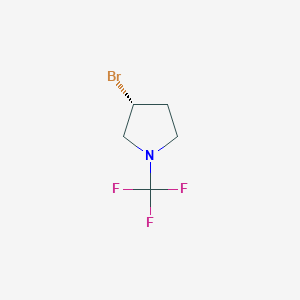
(R)-3-bromo-1-(trifluoromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-bromo-1-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a bromine atom and a trifluoromethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-bromo-1-(trifluoromethyl)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the bromination of 1-(trifluoromethyl)pyrrolidine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure regioselectivity and minimize side reactions .
Industrial Production Methods
Industrial production of ®-3-bromo-1-(trifluoromethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
®-3-bromo-1-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
®-3-bromo-1-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-3-bromo-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-1-(trifluoromethyl)pyrrolidine: Lacks the chiral center, resulting in different stereochemical properties.
1-(trifluoromethyl)pyrrolidine: Lacks the bromine atom, affecting its reactivity and binding interactions.
3-chloro-1-(trifluoromethyl)pyrrolidine: Substitution of bromine with chlorine alters the compound’s electronic and steric properties.
Uniqueness
®-3-bromo-1-(trifluoromethyl)pyrrolidine is unique due to its chiral nature and the presence of both bromine and trifluoromethyl groups. These features contribute to its distinct physicochemical properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H7BrF3N |
|---|---|
Peso molecular |
218.01 g/mol |
Nombre IUPAC |
(3R)-3-bromo-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7BrF3N/c6-4-1-2-10(3-4)5(7,8)9/h4H,1-3H2/t4-/m1/s1 |
Clave InChI |
SHCNIXQNBJRIJH-SCSAIBSYSA-N |
SMILES isomérico |
C1CN(C[C@@H]1Br)C(F)(F)F |
SMILES canónico |
C1CN(CC1Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


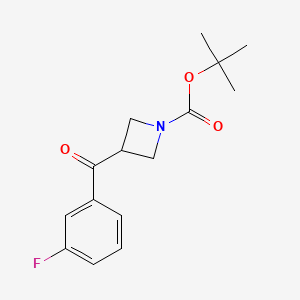
![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)
